molecular formula C12H12F3N5O2 B8089699 (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate

Cat. No.: B8089699
M. Wt: 315.25 g/mol
InChI Key: GZYIRFCVYDDWCH-UHFFFAOYSA-N
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Description

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate is a bioorthogonal reagent widely used in inverse electron-demand Diels-Alder (IEDDA) "click" chemistry. The compound consists of a methyl-substituted tetrazine core linked to a phenylmethanamine group, protonated as a trifluoroacetate (TFA) salt. Its synthesis involves reductive amination of (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanaminium trifluoroacetate with aldehydes (e.g., 4-fluorobenzaldehyde) in acetonitrile using sodium triacetoxyborohydride . This TFA salt form enhances solubility in organic solvents, making it suitable for applications in radiochemistry, drug delivery, and live-cell imaging .

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.C2HF3O2/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;3-2(4,5)1(6)7/h2-5H,6,11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYIRFCVYDDWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate is a compound derived from tetrazine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1466420-02-9
  • Molecular Formula : C12H12F3N5O2
  • Molecular Weight : 303.25 g/mol

The structure features a tetrazine ring which contributes to its reactivity and biological properties. The trifluoroacetate moiety enhances solubility and stability in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazine derivatives. For instance, compounds similar to (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine have demonstrated significant antibacterial and antifungal activities. In a comparative study with commercial antibiotics, tetrazine derivatives exhibited superior efficacy against various bacterial strains including E. coli and Staphylococcus aureus .

Compound Activity MIC (µg/mL)
Tetrazine DerivativeAntibacterial62.5 (E. coli)
Tetrazine DerivativeAntifungal78.12 (C. albicans)

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazine derivatives have also been documented. In vitro assays showed that these compounds could significantly reduce pro-inflammatory cytokines in human cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Research indicates that tetrazine derivatives may possess anticancer properties. A study reported that certain derivatives inhibited the proliferation of cancer cell lines such as HeLa and A549 with IC50 values indicating potent activity .

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

Case Studies

  • Synthesis and Testing : A recent synthesis of a related compound demonstrated high antibacterial activity compared to standard treatments. The study involved synthesizing various derivatives and testing their efficacy against resistant strains .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. This modeling helps in understanding the structure-activity relationship (SAR) of tetrazines .

Comparison with Similar Compounds

Structural Analogues and Salt Forms

[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine Hydrochloride
  • Structure : Same tetrazine-amine core but with a hydrochloride (HCl) counterion.
  • Molecular Weight : 237.69 g/mol (C₁₀H₁₂ClN₅) .
  • Key Differences: Solubility: The HCl salt exhibits higher water solubility compared to the TFA salt, which is more soluble in polar aprotic solvents like acetonitrile . Stability: HCl salts are less hygroscopic, offering better long-term storage stability under ambient conditions . Applications: Preferred in aqueous formulations (e.g., nanoparticle drug delivery systems responsive to tumor microenvironments) .
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride
  • Structure : Lacks the methyl substituent on the tetrazine ring.
  • Reactivity : The unsubstituted tetrazine is more electron-deficient, leading to faster IEDDA reaction kinetics compared to the methylated derivative .
  • Applications : Used in rapid conjugation workflows but may exhibit reduced stability due to higher reactivity .
3-(4-Benzylamino)-1,2,4,5-Tetrazine
  • Structure : Features a benzylamine group instead of the phenylmethanamine moiety.
  • Synthesis : Produced via oxidation of dihydrotetrazine intermediates, differing from the reductive amination route used for the TFA salt .
  • Lipophilicity : Increased hydrophobicity due to the benzyl group, making it suitable for lipid-based drug carriers .

Functional Derivatives

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
  • Structure : Replaces the amine group with a hydroxyl group.
  • Applications : Used for esterification or etherification reactions, enabling conjugation via carboxylic acids or alkyl halides .
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid
  • Structure : Contains a carboxylic acid group instead of the amine.
  • Applications : Facilitates amide bond formation with amines, expanding utility in protein labeling .

Physicochemical and Reactivity Comparison

Property TFA Salt HCl Salt Unsubstituted Tetrazine
Molecular Weight ~315.23 g/mol (C₁₁H₁₁F₃N₅O₂) 237.69 g/mol (C₁₀H₁₂ClN₅) 212.21 g/mol (C₉H₈N₅)
Solubility High in MeCN, DMF High in water Moderate in DMSO
Reactivity (IEDDA Rate) Moderate (methyl slows reaction) Similar to TFA salt High (no methyl group)
Stability Hygroscopic; requires desiccants Stable at room temperature Prone to decomposition

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